N-(2,5-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide
Overview
Description
N-(2,5-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenyl group and a 3-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,5-dichlorophenyl Group: The piperazine ring is then reacted with 2,5-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2,5-dichlorophenyl group.
Introduction of 3-methoxybenzyl Group: The final step involves the reaction of the intermediate compound with 3-methoxybenzyl chloride under similar basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorines or to modify the piperazine ring.
Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of dechlorinated derivatives or modified piperazine rings.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-4-benzylpiperazinecarboxamide: Lacks the methoxy group, leading to different chemical and biological properties.
N-(2,5-dichlorophenyl)-4-(3-hydroxybenzyl)-1-piperazinecarboxamide: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.
Uniqueness
N-(2,5-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide is unique due to the presence of both the 2,5-dichlorophenyl and 3-methoxybenzyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-26-16-4-2-3-14(11-16)13-23-7-9-24(10-8-23)19(25)22-18-12-15(20)5-6-17(18)21/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJKFYTAPRHQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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